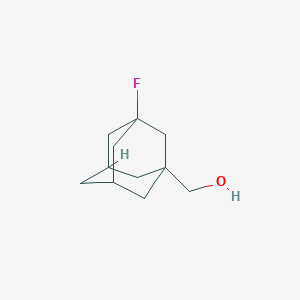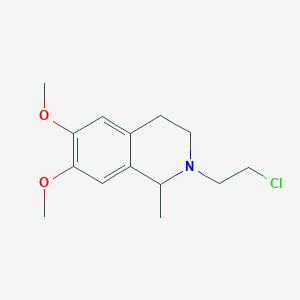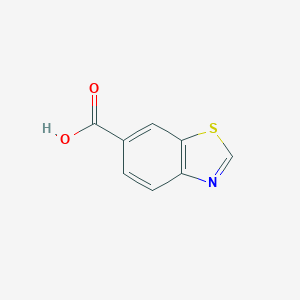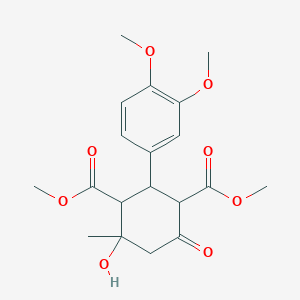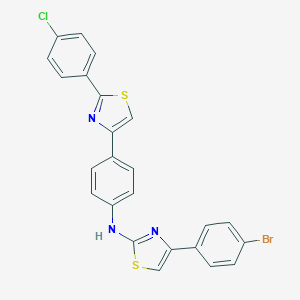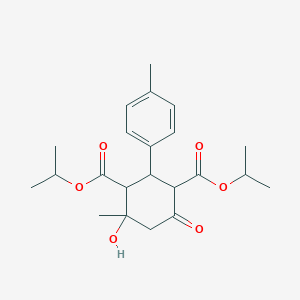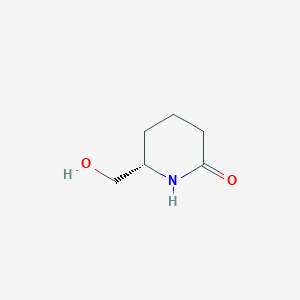
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.
科学研究应用
DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.
生化和生理效应
DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.
未来方向
There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.
合成方法
DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.
属性
CAS 编号 |
6295-41-6 |
|---|---|
产品名称 |
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene |
分子式 |
C14H10Cl4S |
分子量 |
352.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
InChI 键 |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
其他 CAS 编号 |
6295-41-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



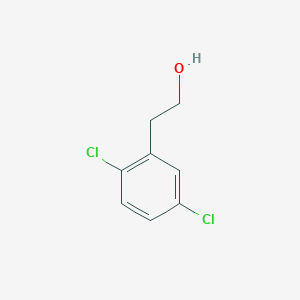
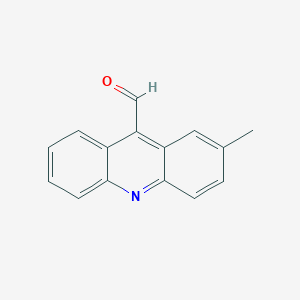
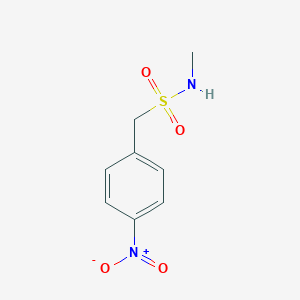
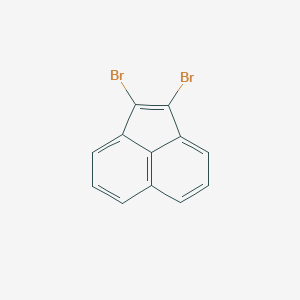
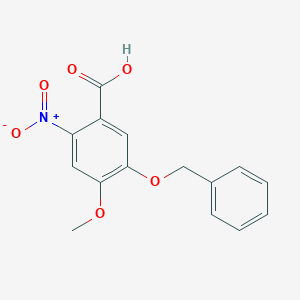
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
